2-Dimethylaminomethylacrylonitrile
Description
2-Dimethylaminomethylacrylonitrile is a nitrile derivative featuring a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent attached to the acrylonitrile backbone. Acrylonitrile (CH₂=CH-CN) is a key industrial chemical used in polymer synthesis (e.g., polyacrylonitrile). The addition of the dimethylaminomethyl group introduces steric and electronic effects that alter reactivity, solubility, and toxicity compared to unsubstituted acrylonitrile.
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h1,5H2,2-3H3 |
InChI Key |
GNNBSMZPBFKDOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and research findings for 2-dimethylaminomethylacrylonitrile and its analogs:
Key Observations:
Structural Effects: The dimethylaminomethyl group increases molecular weight and polarity compared to acrylonitrile, enhancing solubility in polar solvents. The electron-donating dimethylamino group may stabilize intermediates in reactions (e.g., cyclization to form heterocycles like triazoles or pyrimidines) .
Reactivity: Acrylonitrile undergoes free-radical polymerization, while the dimethylaminomethyl substituent may sterically hinder this process.
Toxicity and Safety: Acrylonitrile’s carcinogenicity is well-documented, but the dimethylaminomethyl group may introduce additional hazards (e.g., amine-related irritation). Dimethylaminoacetonitrile analogs require precautions against oxidative degradation and incompatibility with strong acids .
Regulatory Status: Acrylonitrile is regulated under OSHA (permissible exposure limit: 2 ppm) and EPA. Substituted acrylonitriles like this compound may fall under broader nitrile regulations (e.g., DOT HAZMAT guidelines) .
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